molecular formula C11H14O3 B2421478 Methyl 3-methoxy-2-phenylpropanoate CAS No. 68145-31-3

Methyl 3-methoxy-2-phenylpropanoate

Cat. No.: B2421478
CAS No.: 68145-31-3
M. Wt: 194.23
InChI Key: NCJJAGRWWBMRNF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 3-methoxy-2-phenylpropanoate is an organic compound with the molecular formula C11H14O3. It is a methyl ester derivative of 3-methoxy-2-phenylpropanoic acid. This compound is known for its applications in various fields, including organic synthesis and pharmaceuticals.

Scientific Research Applications

Methyl 3-methoxy-2-phenylpropanoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.

    Industry: It is used in the production of fragrances and flavoring agents due to its pleasant aroma.

Mechanism of Action

The mechanism of action of “Methyl 3-methoxy-2-phenylpropanoate” is not well-documented in the available literature .

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 3-methoxy-2-phenylpropanoate can be synthesized through several methods. One common approach involves the esterification of 3-methoxy-2-phenylpropanoic acid with methanol in the presence of an acid catalyst such as sulfuric acid or hydrochloric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In industrial settings, the production of this compound often involves the use of continuous flow reactors to optimize reaction efficiency and yield. The process may include steps such as purification through distillation or crystallization to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-methoxy-2-phenylpropanoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form 3-methoxy-2-phenylpropanoic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction of the ester group can yield 3-methoxy-2-phenylpropanol, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.

Major Products

    Oxidation: 3-methoxy-2-phenylpropanoic acid.

    Reduction: 3-methoxy-2-phenylpropanol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Comparison with Similar Compounds

Similar Compounds

    Methyl 3-phenylpropanoate: Lacks the methoxy group, leading to different chemical and biological properties.

    Ethyl 3-methoxy-2-phenylpropanoate: Similar structure but with an ethyl ester group instead of a methyl ester.

    3-Methoxy-2-phenylpropanoic acid: The acid form of the compound, which has different reactivity and applications.

Uniqueness

Methyl 3-methoxy-2-phenylpropanoate is unique due to its specific ester and methoxy functional groups, which confer distinct chemical reactivity and potential biological activities. Its versatility in various chemical reactions and applications makes it a valuable compound in both research and industry.

Properties

IUPAC Name

methyl 3-methoxy-2-phenylpropanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O3/c1-13-8-10(11(12)14-2)9-6-4-3-5-7-9/h3-7,10H,8H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCJJAGRWWBMRNF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC(C1=CC=CC=C1)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.